molecular formula C15H20ClFN2O B10790422 (S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide

(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790422
M. Wt: 298.78 g/mol
InChI Key: UWLXWGKTAMTBSF-NSHDSACASA-N
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Description

(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring, a benzamide moiety, and halogen substituents (chlorine and fluorine) on the benzene ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Mechanism of Action

The mechanism of action of (S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H20ClFN2O

Molecular Weight

298.78 g/mol

IUPAC Name

3-chloro-2-fluoro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C15H20ClFN2O/c1-10(2)9-19(11-6-7-18-8-11)15(20)12-4-3-5-13(16)14(12)17/h3-5,10-11,18H,6-9H2,1-2H3/t11-/m0/s1

InChI Key

UWLXWGKTAMTBSF-NSHDSACASA-N

Isomeric SMILES

CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)F

Canonical SMILES

CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

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